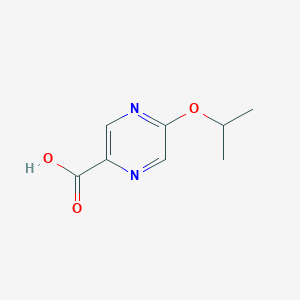

5-Isopropoxypyrazine-2-carboxylic acid

Description

Significance of Heterocyclic Carboxylic Acids in Medicinal Chemistry and Organic Synthesis

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, are paramount in the development of new materials and pharmaceuticals. scispace.com When a carboxylic acid moiety is incorporated into a heterocyclic structure, it often imparts properties that are highly valuable in medicinal chemistry. This functional group can engage in crucial hydrogen bonding interactions with biological targets, and its acidic nature allows for modifications that can improve a molecule's pharmacokinetic profile.

In organic synthesis, heterocyclic carboxylic acids serve as versatile building blocks. The presence of multiple reactive sites—the ring heteroatoms and the carboxylic acid group—allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

Overview of Pyrazine (B50134) Derivatives in Academic Investigation

Pyrazine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. scispace.com Its derivatives have been a subject of intense academic and industrial research due to their wide spectrum of biological activities. rjpbcs.com These compounds are investigated for applications including anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. scispace.comrjpbcs.com The pyrazine nucleus is a key component in numerous natural products and synthetically developed therapeutic agents, underscoring its significance in drug discovery. researchgate.net

Research into pyrazine-2-carboxylic acid and its derivatives gained significant momentum with the discovery of the antitubercular activity of its amide, Pyrazinamide (B1679903). nih.gov Pyrazinamide has been a first-line drug for treating tuberculosis for decades, a fact that has cemented the importance of the pyrazine-2-carboxylic acid scaffold in medicinal chemistry. researchgate.netnih.gov Early research focused on Pyrazinamide's mechanism of action, revealing it to be a prodrug that is converted into its active form, pyrazinoic acid (pyrazine-2-carboxylic acid), within the mycobacterial cell. nih.gov This discovery spurred further investigation into other derivatives to explore new therapeutic applications and to understand the structure-activity relationships governing their biological effects.

In the language of organic synthesis, a "synthon" is a structural unit within a molecule that can be formed or assembled by known synthetic operations. The pyrazine-2-carboxylic acid moiety is a critical synthon due to its predictable reactivity and structural features. The carboxylic acid group can be readily converted into other functional groups like esters, amides, and acid chlorides, providing a gateway to a vast number of derivatives. researchgate.nethilarispublisher.com For instance, the reaction of pyrazine-2-carboxylic acid with various amines in the presence of a coupling agent is a common strategy to generate novel amide libraries for biological screening. rjpbcs.com This straightforward derivatization makes it an invaluable tool for systematically modifying molecular properties in drug discovery campaigns.

Rationale for Focused Research on 5-Isopropoxypyrazine-2-carboxylic Acid and its Analogues

The rationale for focused research on specific analogues such as this compound stems from established principles of medicinal chemistry, particularly the exploration of structure-activity relationships (SAR). The introduction of an alkoxy group, like the isopropoxy group, at the 5-position of the pyrazine ring can significantly alter the compound's physicochemical properties.

Key motivations for this specific substitution include:

Modulating Lipophilicity: The isopropoxy group increases the molecule's lipophilicity (fat-solubility) compared to the unsubstituted parent acid or simpler alkoxy analogues like methoxy (B1213986) derivatives. This property is critical as it influences how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). In some cases, increasing lipophilicity can enhance the ability of a molecule to cross cell membranes and reach its intended biological target. nih.govmdpi.com

Exploring Steric Effects: The branched nature of the isopropoxy group introduces more steric bulk than a methoxy or ethoxy group. This can influence how the molecule fits into the binding site of a protein or enzyme, potentially leading to increased potency or selectivity for the target.

Metabolic Stability: Altering substitution patterns on the pyrazine ring can block sites of metabolic degradation, potentially increasing the half-life of a compound in the body.

While detailed research findings on this compound itself are not widely published in mainstream literature, its synthesis and study are a logical step in the systematic exploration of pyrazine-2-carboxylic acid derivatives for therapeutic potential. It often serves as a key intermediate in the synthesis of more complex molecules designed to inhibit specific biological targets.

Scope and Objectives of Current Research Landscape

The current research landscape for pyrazine-2-carboxylic acid analogues, including compounds like this compound, is broad and primarily focused on drug discovery. The main objectives are:

Identification of Novel Bioactive Agents: Researchers synthesize libraries of derivatives with diverse substitutions to screen against a wide range of biological targets. This includes targets for infectious diseases (like tuberculosis), cancer, and inflammatory conditions. scispace.comrjpbcs.com

Optimization of Lead Compounds: Once a "hit" compound with promising activity is identified, analogues are synthesized to optimize its properties. This involves fine-tuning the structure to maximize potency, improve selectivity, and enhance pharmacokinetic characteristics. The synthesis of alkoxy derivatives like this compound is a key tactic in this optimization phase.

Development of New Synthetic Methodologies: The ongoing interest in this scaffold also drives the development of more efficient and versatile synthetic routes to access novel and complex pyrazine derivatives.

The study of this compound and its relatives is therefore a targeted effort to expand the chemical space around a proven pharmacophore, with the ultimate goal of discovering next-generation therapeutic agents.

Data Tables

Table 1: Key Properties of Pyrazine-2-carboxylic Acid

| Property | Value |

|---|---|

| Chemical Formula | C₅H₄N₂O₂ |

| Molar Mass | 124.10 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 222 to 225 °C |

| Common Name | Pyrazinoic acid |

Table 2: Examples of Marketed Drugs or Key Investigational Compounds Containing a Pyrazine Ring

| Compound Name | Therapeutic Area | Role of Pyrazine Ring |

|---|---|---|

| Pyrazinamide | Antitubercular | Core scaffold, essential for activity |

| Glipizide | Antidiabetic | Part of the core structure |

| Acipimox | Lipid-lowering agent | Core scaffold |

| Bortezomib | Anticancer | Structural component |

| Favipiravir | Antiviral | Core scaffold |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acipimox |

| Bortezomib |

| Favipiravir |

| Glipizide |

| Pyrazinamide |

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yloxypyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(2)13-7-4-9-6(3-10-7)8(11)12/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNSNJLSAALFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(N=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Analog Design of 5 Isopropoxypyrazine 2 Carboxylic Acid for Enhanced Research Utility

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid functional group of 5-isopropoxypyrazine-2-carboxylic acid is a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives. These modifications are instrumental in modulating the compound's physicochemical properties and biological activity, thereby enhancing its utility in research. Key derivatization strategies include the formation of esters, amides, hydrazides, and acid anhydrides, each providing access to a unique chemical space.

Esterification Reactions for Alkyl and Aryl Esters

Esterification of this compound can be achieved through several established methods, with the Fischer-Speier esterification being a common approach. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is reversible, and the equilibrium is typically driven towards the ester product by using the alcohol as the solvent or by removing water as it is formed. This method is effective for producing a range of simple alkyl esters. For instance, the synthesis of methyl 5-isopropoxypyrazine-2-carboxylate can be accomplished by reacting the parent acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid.

Alternative esterification methods that proceed under milder conditions are also applicable, particularly for more sensitive substrates or sterically hindered alcohols. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitates ester formation at room temperature by activating the carboxylic acid. Another approach involves the formation of a mixed anhydride (B1165640), for example, using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which then reacts with the alcohol to yield the desired ester.

Table 1: Examples of Esterification Reactions for Pyrazine-2-carboxylic Acids This table presents illustrative examples of esterification methods applicable to pyrazine-2-carboxylic acid derivatives, providing a basis for the derivatization of this compound.

| Carboxylic Acid | Alcohol | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Methylpyrazine-2-carboxylic acid | Ethanol | H₂SO₄ (cat.), reflux | Ethyl 5-methylpyrazine-2-carboxylate | google.com |

| Pyrazine-2-carboxylic acid | Propanol | H₂SO₄ (cat.), microwave (120°C, 20 min) | Propyl pyrazine-2-carboxylate | researchgate.net |

| Pyrazine-2-carboxylic acid | Various alcohols | 2,4,6-Trichlorobenzoyl chloride, DMAP, Et₃N | Corresponding esters | researchgate.net |

Amidation Reactions Leading to Substituted Amides

The synthesis of amides from this compound is a crucial transformation for generating compounds with a wide range of biological activities. Amidation can be performed through direct coupling methods or via more reactive intermediates like acyl chlorides.

Direct amidation involves the coupling of the carboxylic acid with a primary or secondary amine using a dehydrating agent or coupling reagent. This approach avoids the need to isolate a more reactive intermediate. A variety of modern coupling reagents are available to facilitate this transformation under mild conditions, which is particularly advantageous when working with sensitive or complex amines.

Commonly used coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (DCC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) are also highly effective. nih.govorganic-chemistry.org More recently, propylphosphonic anhydride (T3P) has emerged as a versatile and efficient coupling reagent for amide bond formation. organic-chemistry.org These methods generally offer high yields and are compatible with a broad range of functional groups.

Table 2: Common Coupling Reagents for Direct Amidation This table lists several widely used coupling reagents for the direct formation of amide bonds from carboxylic acids and amines.

| Reagent Class | Examples | Additives (optional) |

|---|---|---|

| Carbodiimides | EDC, DCC | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP | |

| Uronium/Aminium Salts | HBTU, HATU | HOBt, HOAt |

| Phosphonic Anhydrides | T3P |

Acyl Chloride Intermediates in Amide Synthesis

A robust and widely used method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This compound can be converted to 5-isopropoxypyrazine-2-carbonyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction with thionyl chloride. semanticscholar.org

The resulting acyl chloride is highly electrophilic and reacts readily with a wide variety of primary and secondary amines to form the corresponding substituted amides. This two-step procedure is often high-yielding and allows for the synthesis of amides from less reactive amines. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. This method has been extensively used for the synthesis of various substituted N-phenylpyrazine-2-carboxamides and N-benzylpyrazine-2-carboxamides from their respective pyrazine-2-carbonyl chloride precursors. semanticscholar.orgnih.govmdpi.comresearchgate.netmdpi.com

Table 3: Synthesis of Substituted Amides via Acyl Chloride Intermediates This table provides examples of substituted amides synthesized from various pyrazine-2-carbonyl chlorides, demonstrating the versatility of this method.

| Pyrazine-2-carbonyl Chloride Derivative | Amine | Base | Product | Reference |

|---|---|---|---|---|

| 6-Chloropyrazine-2-carbonyl chloride | Substituted anilines | Pyridine | N-(substituted phenyl)-6-chloropyrazine-2-carboxamides | mdpi.com |

| 5-tert-Butyl-6-chloropyrazine-2-carbonyl chloride | Substituted anilines | Pyridine | N-(substituted phenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamides | nih.gov |

| 5-Chloropyrazine-2-carbonyl chloride | Substituted benzylamines | Triethylamine | N-(substituted benzyl)-5-chloropyrazine-2-carboxamides | semanticscholar.org |

Formation of Hydrazides and Subsequent Hydrazone Derivatives

Hydrazides of this compound are valuable intermediates for the synthesis of more complex heterocyclic systems, including hydrazones. The synthesis of 5-isopropoxypyrazine-2-carbohydrazide is typically achieved in a two-step process starting from the carboxylic acid. First, the acid is converted to an ester, commonly the methyl or ethyl ester, as described in section 3.1.1. The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in an alcoholic solvent such as ethanol, under reflux conditions. This nucleophilic acyl substitution reaction readily displaces the alkoxy group to form the stable carbohydrazide. nih.govmdpi.comnih.gov

The synthesized 5-isopropoxypyrazine-2-carbohydrazide can then be used as a building block to create hydrazone derivatives. This is accomplished by a condensation reaction between the hydrazide and various aldehydes or ketones. The reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration, leading to the formation of the N'-substituted hydrazone. nih.govmdpi.com

Synthesis of Acid Anhydrides

Acid anhydrides are another class of activated carboxylic acid derivatives that can be prepared from this compound. These compounds are useful as acylating agents. Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or by treating the carboxylic acid with a reagent system like triphenylphosphine (B44618) oxide and oxalyl chloride. nih.gov

Mixed anhydrides, which are often more useful in synthesis due to the differential reactivity of the two carbonyl groups, can also be prepared. A common method involves the reaction of the carboxylic acid with an acyl chloride, such as pivaloyl chloride or 2,4,6-trichlorobenzoyl chloride, in the presence of a tertiary amine base like triethylamine. researchgate.netgoogle.com This approach generates a mixed anhydride in situ, which can then be used for subsequent acylation reactions, for instance, in the synthesis of esters or amides. The Yamaguchi esterification, for example, proceeds through the formation of a mixed anhydride intermediate. researchgate.net

Thioesterification Approaches

The conversion of the carboxylic acid group to a thioester introduces a unique functional group with distinct reactivity and utility. Thioesters are pivotal intermediates in organic synthesis and are found in various biologically active molecules. Several modern methods are available for the thioesterification of carboxylic acids, which can be applied to this compound.

One effective approach involves the use of sulfonyl fluoride (B91410) (SO2F2) as a mediating agent to facilitate the reaction between the carboxylic acid and a thiol (including aromatic, aliphatic, or more complex thiols like glycosyl thiols). bohrium.comresearchgate.net This method proceeds under mild conditions and generally provides good yields. bohrium.com Other established coupling reagents can also be employed. The use of dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) accelerates the reaction and suppresses side products, proving effective even for sterically hindered substrates. organic-chemistry.org Another agent, tetramethylfluoroformamidinium hexafluorophosphate (TFFH), provides a convenient route for synthesizing thioesters from their corresponding carboxylic acids. organic-chemistry.org

Table 1: Selected Reagents for Thioesterification of Carboxylic Acids

| Reagent/System | Description | Reference |

|---|---|---|

| SO2F2 | Mediates thioesterification with various thiols under mild conditions. | bohrium.com, researchgate.net |

| DCC / DMAP | A classic coupling system where DMAP acts as a catalyst to accelerate ester and thioester formation. | organic-chemistry.org |

| TFFH | A coupling reagent used for the efficient synthesis of esters and thioesters. | organic-chemistry.org |

| T3P® | Propylphosphonic anhydride is a versatile coupling agent for amide and ester bond formation, applicable to thioesters. | rjpbcs.com |

These methods offer robust pathways to synthesize 5-isopropoxypyrazine-2-carbothioic S-esters, enabling further investigation into their reactivity and potential as bioisosteres of the parent carboxylic acid.

Structural Modification of the Isopropoxy Moiety

Exploration of Diverse Alkoxy and Aryloxy Substituents at C-5

Replacing the isopropoxy group at the C-5 position of the pyrazine (B50134) ring with a variety of other alkoxy and aryloxy substituents is a key strategy for probing structure-activity relationships (SAR). The synthesis of these analogs typically involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a 5-halopyrazine-2-carboxylic acid ester. The reaction of this precursor with a selected sodium or potassium alkoxide (e.g., sodium methoxide, potassium ethoxide) or aryloxide (e.g., sodium phenoxide) yields the desired C-5 substituted pyrazine derivative. This approach is versatile, allowing for the introduction of a wide array of functional groups. While direct synthesis examples for pyrazines are specific, the principles are demonstrated in the synthesis of analogous 5-aryloxymethyl-4-pyridazinecarboxylic acid derivatives. clockss.org

Table 2: Representative Alkoxy and Aryloxy Substituents for C-5 Modification

| Substituent Type | Examples |

|---|---|

| Linear Alkoxy | Methoxy (B1213986), Ethoxy, n-Propoxy, n-Butoxy |

| Branched Alkoxy | tert-Butoxy, sec-Butoxy, Isopentoxy |

| Cyclic Alkoxy | Cyclohexyloxy, Cyclopentyloxy |

| Aryloxy | Phenoxy, 4-Chlorophenoxy, 4-Methoxyphenoxy |

| Aralkoxy | Benzyloxy |

Impact of Chain Length and Branching on Derivative Properties

For instance, research on benzofuran-fused pyrazines has shown that the length and branching of alkyl chains can dramatically affect their mechanochromic luminescent properties. rsc.org In another study involving technetium complexes with pyrazine ligands, an increase in the length of the alkoxy chain led to a linear decrease in the decomposition temperature of the complex. researchgate.net Similarly, in the field of liquid crystals, the length of flexible alkoxy chains has been shown to be highly effective in modulating the temperature range and stability of mesophases in pyridine-based compounds. researchgate.net Furthermore, in the context of pharmacology, the alkoxy chain length in 2-benzylbenzimidazole 'nitazene' opioids markedly influences their potency at the mu-opioid receptor. nih.gov These findings suggest that modifying the isopropoxy group in this compound to include longer, shorter, or more branched chains could be a powerful tool for tuning its physical and biological characteristics.

Table 3: Potential Effects of Alkoxy Chain Modification

| Modification | Potential Impact on Properties |

|---|---|

| Increasing Chain Length | Increased lipophilicity, potential for enhanced membrane permeability, altered crystal packing, changes in thermal stability. researchgate.net |

| Decreasing Chain Length | Increased hydrophilicity, potential for improved aqueous solubility. |

| Introducing Branching | Altered steric profile, potential for increased metabolic stability, disruption of crystal packing leading to different solid-state properties. rsc.org |

| Introducing Cyclic Groups | Increased rigidity, defined steric profile, enhanced lipophilicity. |

Introduction of Additional Functionalities on the Pyrazine Ring

Halogenation and Nitro Substitution

Introducing additional substituents, such as halogens or nitro groups, onto the pyrazine ring can further modulate the electronic properties and reactivity of the core structure. However, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. thieme-connect.de This electronic nature makes it resistant to classical electrophilic aromatic substitution reactions. thieme-connect.delibretexts.org

Direct halogenation or nitration of the pyrazine ring typically requires harsh conditions, such as elevated temperatures, and may result in low yields. thieme-connect.delibretexts.org For example, direct chlorination of pyrazine derivatives is often carried out at high temperatures. thieme-connect.de The introduction of a nitro group is particularly challenging and often gives very low yields. libretexts.org An alternative strategy to facilitate electrophilic substitution is the initial conversion of the pyrazine to its N-oxide. The N-oxide group activates the ring towards electrophiles, allowing reactions to proceed under milder conditions, after which the oxygen can be removed.

Incorporation of Amino Groups

The incorporation of amino groups onto the pyrazine ring is a valuable modification, as this functional group can act as a hydrogen bond donor and significantly alter the basicity and biological activity of the molecule. imist.ma There are two primary synthetic routes to achieve this.

The first method is through nucleophilic aromatic substitution (SNAr) on a halogenated pyrazine precursor. A chloro- or bromo-substituted pyrazine can react with ammonia (B1221849) or an appropriate amine to displace the halide and form the corresponding amino-pyrazine derivative. ontosight.aiontosight.ai

A second common strategy is the reduction of a nitro-pyrazine intermediate. If a nitro group can be successfully introduced onto the ring (as discussed in 3.3.1), it can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl2), hydrogen gas with a palladium catalyst (H2/Pd), or sodium dithionite (B78146) (Na2S2O4). This two-step sequence provides a versatile route to amino-substituted pyrazines that might not be accessible through direct amination.

Design of Bioisosteric Analogues of the Carboxylic Acid Group

The replacement of a carboxylic acid group with a bioisostere is a widely used strategy in medicinal chemistry and drug design. zu.ac.ae The goal is to modulate the physicochemical properties of a molecule to enhance its research utility, potentially improving aspects like metabolic stability, membrane permeability, and oral bioavailability, while retaining or improving the desired biological interactions. drughunter.comsemanticscholar.org Carboxylic acids are often associated with rapid metabolism and low cell penetration due to their ionizable nature at physiological pH. semanticscholar.org Bioisosteric replacement can mitigate these issues, offering analogues with altered acidity, lipophilicity, and hydrogen bonding patterns that may lead to more favorable research profiles. drughunter.com

Tetrazole and Oxadiazole Bioisosteres

Tetrazole and oxadiazole rings are common non-classical bioisosteres for the carboxylic acid moiety. They are frequently employed due to their structural and electronic similarities to the carboxyl group.

The 5-substituted-1H-tetrazole ring is arguably the most utilized carboxylic acid bioisostere. zu.ac.ae Its prevalence stems from having a pKa value (typically 4.5–4.9) very similar to that of a carboxylic acid, meaning it is also ionized at physiological pH. drughunter.com The tetrazolate anion features a delocalized charge distributed over four nitrogen atoms, and its planar geometry can effectively mimic the carboxylate group's ability to engage in hydrogen bonding and electrostatic interactions with biological targets. zu.ac.ae Furthermore, tetrazoles are generally more resistant to metabolic degradation pathways compared to carboxylic acids. semanticscholar.org The synthesis of these analogues can be achieved through various methods, including the [3+2] cycloaddition of an azide (B81097) source with a nitrile precursor. asianpubs.org

1,2,4-Oxadiazoles are another class of five-membered heterocycles used as bioisosteres. nih.gov They can act as mimics for esters and amides and are noted for their hydrolytic stability. nih.govresearchgate.net As carboxylic acid surrogates, specific substitution patterns, such as the 1,2,4-oxadiazol-5-one, can present an acidic proton and act as a hydrogen bond donor, mimicking the key interactions of the original carboxyl group. mdpi.com The synthesis of 1,2,4-oxadiazoles often involves the cyclization of an O-acyl amidoxime, which can be formed from a carboxylic acid and an amidoxime. lookchem.com

In a systematic study of pyrazinoic acid, the parent scaffold of this compound, researchers investigated the effect of replacing the carboxylic acid with several common bioisosteres on its antimycobacterial activity. The results indicated that for this particular biological endpoint, the carboxylic acid group was essential for potent activity. The tetrazole analogue was found to be inactive, highlighting that even a conservative bioisosteric replacement can lead to a significant loss of function, providing critical structural information for future design. nih.govdigitellinc.comnih.gov

| Compound | Structure | Bioisosteric Group | Reported Activity (MIC vs. M. bovis BCG) |

|---|---|---|---|

| Pyrazinoic Acid |  | -COOH | 1.3 mM |

| 2-(1H-Tetrazol-5-yl)pyrazine |  | -CN4H | > 10 mM (Inactive) nih.gov |

Sulfonamide and Other Acidic Bioisosteres

Beyond heterocyclic rings, other acidic functional groups, such as sulfonamides and their derivatives, are employed as non-classical bioisosteres for carboxylic acids.

The sulfonamide group (-SO₂NH₂) is a versatile surrogate that offers a different geometric and acidity profile. zu.ac.ae While it can participate in similar hydrogen-bonding interactions as a carboxylate, it is a much weaker acid, with a pKa typically in the range of 9-10. drughunter.com This reduced acidity means it is largely non-ionized at physiological pH, which can significantly increase lipophilicity and cell membrane permeability. The sulfonamide's three-dimensional, non-planar geometry contrasts with the planar nature of the carboxylic acid group. semanticscholar.org To better mimic the acidity of carboxylic acids, N-acylsulfonamides (-SO₂NHCOR) are often used, as their pKa values are much lower and fall within the range of carboxylic acids (pKa ≈ 4-5). drughunter.comsemanticscholar.org

Research into pyrazine-2-carboxylic acid derivatives has included the synthesis and evaluation of various sulfonamides. One study involved the condensation of pyrazine-2-carbonyl chloride with different sulfonamides to produce a series of compounds for antimicrobial screening. orientjchem.org However, in the previously mentioned structure-activity relationship study of pyrazinoic acid, both the simple sulfonamide and the N-acetyl sulfonamide bioisosteres were found to be inactive against M. bovis BCG. nih.gov This finding further underscores the critical role of the carboxylic acid's specific properties for activity in that particular biological context. nih.govnih.gov

| Compound | Structure | Bioisosteric Group | Reported Activity (MIC vs. M. bovis BCG) |

|---|---|---|---|

| Pyrazinoic Acid |  | -COOH | 1.3 mM |

| Pyrazine-2-sulfonamide |  | -SO₂NH₂ | > 10 mM (Inactive) nih.gov |

| N-Acetylpyrazine-2-sulfonamide |  | -SO₂NHAc | > 10 mM (Inactive) nih.gov |

Advanced Spectroscopic and Structural Elucidation of 5 Isopropoxypyrazine 2 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 5-isopropoxypyrazine-2-carboxylic acid by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield in the 10-13 ppm region. libretexts.orglibretexts.org The two protons on the pyrazine (B50134) ring are in distinct electronic environments and are expected to appear as two separate singlets. The isopropoxy group gives rise to a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, a characteristic pattern indicating isopropyl splitting.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is significantly deshielded and resonates in the 160-180 ppm range. libretexts.orglibretexts.org The carbons of the pyrazine ring appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the ether linkage. The two carbons of the isopropoxy group, the methine and the methyl carbons, will have distinct signals in the aliphatic region of the spectrum.

2D NMR Spectroscopy: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming assignments. princeton.edu An HMBC experiment would show correlations between protons and carbons separated by two or three bonds. For instance, it would confirm the position of the isopropoxy group by showing a correlation between the methine proton of the isopropyl group and the C5 carbon of the pyrazine ring.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Assignment | ¹H NMR (Predicted δ, Multiplicity) | ¹³C NMR (Predicted δ) |

|---|---|---|

| -COOH | 10.0 - 13.0 (s, br) | 165.0 - 175.0 |

| Pyrazine-H3 | ~8.5 (s) | ~145.0 |

| Pyrazine-H6 | ~8.2 (s) | ~130.0 |

| -OCH(CH₃)₂ | 4.8 - 5.2 (sept) | 70.0 - 75.0 |

| -OCH(CH₃)₂ | 1.3 - 1.5 (d) | 21.0 - 23.0 |

| Pyrazine-C2 | - | ~150.0 |

| Pyrazine-C5 | - | ~160.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by features characteristic of its carboxylic acid and ether functionalities. The most prominent feature is a very broad absorption band extending from approximately 2500 to 3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgechemi.com Overlapping with this broad band are the C-H stretching vibrations of the isopropoxy and pyrazine ring groups. The carbonyl (C=O) stretch of the carboxylic acid gives rise to a very strong and sharp absorption band typically found in the range of 1700-1725 cm⁻¹. echemi.com Additionally, C-O stretching vibrations from both the carboxylic acid and the isopropoxy ether group are expected in the 1200-1300 cm⁻¹ region. Vibrations associated with the pyrazine ring (C=N and C=C stretching) typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Isopropoxy/Pyrazine | C-H stretch | 2850 - 3000 | Medium |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |

| Pyrazine Ring | C=N, C=C stretch | 1400 - 1600 | Medium-Weak |

| Ether/Carboxylic Acid | C-O stretch | 1200 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight of a compound and insights into its structure through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov For this compound, LC-MS would be used to confirm the molecular weight by observing the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of the compound and its fragments with high confidence. nih.gov

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to produce smaller, characteristic ions. The fragmentation pattern for this compound would likely involve initial losses of small, stable molecules or radicals. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) or carbon dioxide (CO₂). cam.ac.uk Other expected fragmentations would be the cleavage of the C-O bond of the ether, leading to the loss of the isopropoxy group or a propylene (B89431) molecule, and the formation of a stable acylium ion (R-CO⁺), a common fragmentation for carboxylic acid derivatives. libretexts.org

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Formula | Description |

|---|---|---|

| [M+H]⁺ | C₈H₁₁N₂O₃⁺ | Protonated molecular ion |

| [M-H]⁻ | C₈H₉N₂O₃⁻ | Deprotonated molecular ion |

| [M-CO₂H]⁺ | C₇H₁₀N₂O⁺ | Loss of the carboxylic acid group |

| [M-C₃H₇O]⁺ | C₅H₄N₂O₂⁺ | Loss of the isopropoxy radical |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Polymorphism

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related pyrazine carboxylic acids provides significant insight into the expected solid-state architecture.

Studies on pyrazine-2-carboxylic acid and pyrazine-2,5-dicarboxylic acid reveal that the molecules arrange themselves to maximize intermolecular hydrogen bonding. researchgate.netresearchgate.net A common motif is the formation of centrosymmetric dimers, where the carboxylic acid groups of two molecules form strong O-H···O hydrogen bonds. mdpi.com Furthermore, the nitrogen atoms of the pyrazine ring are effective hydrogen bond acceptors, often participating in O-H···N or C-H···N interactions, which link the primary dimers into extended chains or sheets. researchgate.netresearchgate.net

This technique is also crucial for identifying and characterizing polymorphism, which is the ability of a compound to exist in more than one crystal form. mdpi.com Different polymorphs can have distinct physical properties, and their identification is critical in fields such as pharmaceutical development. X-ray powder diffraction (XRPD) would be used to analyze bulk samples and identify different crystalline phases.

Chromatographic Methods for Purity Assessment and Mixture Analysis (HPLC, UPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are essential for determining the purity of this compound and analyzing reaction mixtures.

These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. nih.gov For a moderately polar compound like this compound, a reversed-phase HPLC method is typically employed.

Stationary Phase: A non-polar C18 (octadecylsilyl) column is commonly used.

Mobile Phase: A gradient mixture of an aqueous solvent (often containing a small amount of acid like formic or acetic acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Detection: A UV detector is suitable, as the pyrazine ring is a strong chromophore.

The purity of a sample is assessed by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. UPLC operates on the same principles as HPLC but uses smaller stationary phase particles and higher pressures, resulting in faster analysis times and improved resolution. nih.gov

Exploration of Biological Activities and Molecular Mechanisms in Vitro Research

Antimicrobial Research Applications

Derivatives of pyrazine-2-carboxylic acid have been synthesized and evaluated for their efficacy against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria.

Studies on amides and esters derived from pyrazine-2-carboxylic acid have demonstrated varied levels of antibacterial activity. For instance, certain 3-aminopyrazine-2-carboxamide (B1665363) derivatives have been tested against a panel of bacterial strains. While many benzyl (B1604629) derivatives showed limited activity, some phenyl and alkyl derivatives exhibited antibacterial effects. nih.gov The activity of alkyl derivatives was observed to increase with the length of the carbon side chain. nih.gov One notable compound, 3-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide, showed moderate activity against the Gram-positive bacterium Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 62.5 µM. researchgate.net

| Compound Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 3-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide | Staphylococcus aureus | 62.5 µM | researchgate.net |

| 5d (a pyrazine (B50134) carboxamide derivative) | XDR S. Typhi | 6.25 mg/mL | mdpi.com |

The antifungal potential of pyrazine-2-carboxylic acid derivatives has also been an area of investigation. However, many of the tested compounds have shown limited or poor effects. For example, the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid displayed only a poor in vitro antifungal effect, with MIC values ranging from 31.25 to 500 µmol·dm⁻³ against all tested strains. nih.govresearchgate.net Similarly, studies on certain aminopyrazinoic acid esters detected no significant antifungal activity. researchgate.net Further screening of 3-aminopyrazine-2-carboxamides against eight fungal strains, including Candida albicans and Aspergillus fumigatus, also did not yield any notable activity, with MIC values being greater than 500 µM. nih.gov

| Compound Derivative Class | Fungal Strains | Activity (MIC) | Reference |

|---|---|---|---|

| 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid | Various strains | 31.25-500 µmol·dm⁻³ | nih.govresearchgate.net |

| Aminopyrazinoic acid esters | Various strains | No activity detected | researchgate.net |

| 3-aminopyrazine-2-carboxamides | Candida albicans, Aspergillus fumigatus, others | >500 µM | nih.gov |

The most significant area of antimicrobial research for pyrazine-2-carboxylic acid derivatives is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This interest stems from the clinical use of pyrazinamide (B1679903) (PZA), a derivative of pyrazine-2-carboxamide. nih.govsemanticscholar.org Numerous studies have synthesized and evaluated analogs for their antimycobacterial properties.

Substituted amides of pyrazine-2-carboxylic acids have shown promising results. For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated 72% inhibition against M. tuberculosis. nih.govresearchgate.net In another study, a series of 5-chloro-N-phenylpyrazine-2-carboxamides showed significant activity, with most compounds having MIC values against M. tuberculosis H37Rv in the range of 1.56–6.25 µg/mL. nih.govmdpi.com Specifically, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was effective against M. tuberculosis with an MIC of 1.56 µg/mL. nih.govmdpi.com Esters of pyrazinecarboxylic acid have also been investigated, with hexyl 3-aminopyrazine-2-carboxylate showing activity against M. tuberculosis H37Rv with an MIC of 6.25 μg/mL. prolekare.cz

| Compound Derivative | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | M. tuberculosis | 72% Inhibition | nih.govresearchgate.net |

| 5-Chloro-N-phenylpyrazine-2-carboxamides (most) | M. tuberculosis H37Rv | 1.56–6.25 µg/mL | nih.govmdpi.com |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis | 1.56 µg/mL | nih.govmdpi.com |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | M. tuberculosis | 3.13 µg/mL | nih.gov |

| Hexyl 3-aminopyrazine-2-carboxylate | M. tuberculosis H37Rv | 6.25 µg/mL | prolekare.cz |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 µg/mL | nih.gov |

The mechanism of action for pyrazine-based antimicrobials is multifaceted. Many pyrazine derivatives are considered prodrugs that are converted to their active form, pyrazinoic acid (POA), within the mycobacterial cell by an enzyme called pyrazinamidase. nih.govsemanticscholar.org The acidic environment found in areas of inflammation is thought to facilitate the activity of POA. semanticscholar.org One proposed mechanism for POA is that it acts as a protonophore, disrupting the proton motive force and the membrane energy of the mycobacterial cell. nih.govresearchgate.net

Another identified target for pyrazine derivatives is the Fatty Acid Synthase I (FAS I) system in mycobacteria. nih.gov For example, 5-Chloropyrazinamide (5-Cl-PZA) is believed to inhibit this enzyme system, which is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.govmdpi.com

Glucosamine-6-phosphate (GlcN-6-P) synthase is another potential target for antimicrobial agents. nih.govnih.gov This enzyme is critical in the hexosamine biosynthesis pathway, which produces precursors for bacterial cell wall components. nih.gov While GlcN-6-P synthase is a recognized target for the development of novel antimicrobial drugs, specific studies directly linking inhibition of this enzyme to the activity of 5-isopropoxypyrazine-2-carboxylic acid are not detailed in the available literature, though it remains a plausible area for investigation for heterocyclic compounds. nih.govnih.govresearchgate.netnih.gov

Anticancer Research Applications

In addition to antimicrobial research, pyrazine-based compounds have been explored for their potential antiproliferative effects on cancer cells.

Various derivatives of pyrazine and related heterocyclic compounds have been synthesized and tested for their ability to inhibit the growth of human cancer cell lines in vitro. For example, a series of 5-methoxyindole (B15748) tethered to C-5 functionalized isatins, which can be structurally related to modified pyrazine derivatives, showed significant growth inhibition against lung (A-549), colon (HT-29), and breast (ZR-75) cancer cell lines. nih.gov One compound from this series, 5o, was particularly potent with an IC50 value of 1.69 µM. nih.gov

Another study on indole-aryl amide derivatives found that one compound demonstrated noteworthy selectivity and activity against the HT29 colon cancer cell line, with an IC50 value of 2.61 µM, while showing much lower activity against a non-cancerous cell line. mdpi.com Research on pyrazine-based resveratrol (B1683913) analogs also showed inhibitory effects on MCF-7 breast cancer cells, with one compound having an IC50 value of 70.9 µM. mdpi.com

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 5o (Isatin derivative) | Average of tested lines | 1.69 µM | nih.gov |

| Compound 5w (Isatin derivative) | Average of tested lines | 1.91 µM | nih.gov |

| Compound 5 (Indole-aryl amide) | HT29 (Colon) | 2.61 µM | mdpi.com |

| Compound 5 (Indole-aryl amide) | PC3 (Prostate) | 0.39 µM | mdpi.com |

| Compound 5 (Indole-aryl amide) | Jurkat J6 (Leukemia) | 0.37 µM | mdpi.com |

| Compound 67 (Pyrazine-resveratrol analog) | MCF-7 (Breast) | 70.9 µM | mdpi.com |

| Compound 97 (Coumarin-pyrazine derivative) | HCT116 (Colon) | 0.9 µM | mdpi.com |

Antioxidant Activity Studies

The antioxidant potential of chemical compounds is often evaluated through their ability to neutralize free radicals.

Free radical scavenging assays are standard in vitro methods to determine antioxidant capacity. mdpi.com The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, which is observed as a change in color that can be measured spectrophotometrically. mdpi.comnih.gov The results are often expressed as IC50 values (the concentration required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). mdpi.com While specific ABTS and DPPH assay data for this compound are not prominently available, phenolic compounds, in general, are known to exhibit significant antioxidant activity in these tests. e3s-conferences.orgnih.gov

Enzyme Inhibition Studies beyond Antimicrobial/Anticancer Contexts

The inhibitory activity of this chemical class extends to enzymes crucial for metabolic and cellular processes outside of cancer and microbial pathogenesis.

Mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH) is a flavoprotein enzyme that is a critical shared component (the E3 subunit) of several mitochondrial multi-enzyme complexes, including the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. wikipedia.orguniprot.org These complexes are central to cellular energy metabolism. wikipedia.org Carboxylic acid derivatives, such as 5-methoxyindole-2-carboxylic acid (MICA), have been identified as reversible inhibitors of DLDH. nih.govnih.gov Inhibition of DLDH can lead to an accumulation of dihydrolipoamide, which has strong antioxidant properties, and can activate protective signaling pathways like Nrf2. nih.gov This mechanism suggests that targeted DLDH inhibition could be a strategy for managing conditions involving oxidative stress. nih.gov

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall. nih.govuniprot.org It catalyzes a key step in the formation of decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for arabinan (B1173331) polymers. nih.govvirginia.edu DprE1 has emerged as a major target for the development of new anti-tuberculosis drugs. nih.govnewtbdrugs.org Various classes of compounds, including derivatives developed from phenotypic screening hits, have been optimized to potently inhibit this enzyme. nih.gov While direct inhibition by this compound is not specified, the development of novel DprE1 inhibitors often involves exploring diverse heterocyclic scaffolds. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-activity relationship (SAR) studies have been pivotal in transforming this compound and related structures from modest starting points into highly potent and selective enzyme inhibitors.

For MMP-13 inhibitors, the initial design intentionally included the carboxylic acid unit to anchor the molecule in the enzyme's active site. nih.gov Subsequent SAR optimization involved replacing this zinc-chelating carboxylate with non-binding units and modifying other parts of the molecule to enhance interactions with the enzyme's sub-pockets. This led to derivatives with significantly improved potency and selectivity over other MMPs. nih.gov

In the context of DprE1 inhibitors, SAR studies have focused on optimizing initial high-throughput screening hits. nih.gov Strategies include scaffold-hopping and property-focused optimization to improve physicochemical properties while maintaining or enhancing enzymatic and cellular potency. nih.gov These efforts have resulted in compounds with potent in vivo efficacy in tuberculosis infection models. nih.gov

Impact of Substituent Electronic and Steric Properties

The electronic and steric properties of substituents on the pyrazine ring are fundamental in determining the in vitro biological activity of pyrazine-2-carboxylic acid derivatives. vaia.com Electronic effects refer to the way a substituent influences the electron density of the pyrazine ring, while steric effects relate to the substituent's size and shape. vaia.comnih.gov

Electronic Effects: The pyrazine ring is inherently electron-deficient. The addition of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the molecule's reactivity and its ability to interact with biological macromolecules. For instance, in a series of pyrazinoic acid derivatives tested for anticancer activity, compounds with both EWGs (e.g., -Cl, -NO₂) and EDGs (e.g., -OCH₃) on an attached phenyl ring demonstrated promising cytotoxic activity against various cancer cell lines. scispace.com This suggests that the electronic nature of substituents is a key factor in modulating bioactivity, likely by influencing how the molecule binds to its target.

Steric Effects & Lipophilicity: The size and bulk of a substituent can impact how well the molecule fits into the binding site of a target protein or enzyme. nih.gov Furthermore, bulky alkyl groups often increase the lipophilicity (fat-solubility) of the compound. Increased lipophilicity can enhance the ability of a compound to cross cell membranes, which is often a prerequisite for biological activity. nih.gov

A study on substituted amides of pyrazine-2-carboxylic acids found that lipophilicity was an important factor for their antimycobacterial activity. nih.gov For example, derivatives with a bulky tert-butyl group at the 5-position of the pyrazine ring were among those showing notable inhibition against Mycobacterium tuberculosis. nih.govresearchgate.net The tert-butyl group significantly increases the steric bulk and lipophilicity of the molecule. Similarly, a study on 5-chloro-N-phenylpyrazine-2-carboxamides demonstrated that the 5-chloro substituent contributes to potent antimycobacterial activity. nih.govnih.gov

The following table summarizes the influence of different substituents on the pyrazine ring on the in vitro activity of various pyrazine-2-carboxylic acid derivatives, based on findings from related compounds.

| Substituent at 5-Position | Property | Observed In Vitro Activity of Analogs | Reference |

| -Cl | Electron-withdrawing, Moderately Lipophilic | Potent antimycobacterial activity | nih.govnih.gov |

| -tert-butyl | Electron-donating, Highly Lipophilic, Sterically Bulky | Significant antimycobacterial activity | nih.govresearchgate.net |

| -NH₂ | Electron-donating, Polar | Potent antimycobacterial activity | nih.gov |

| -CH₃ | Electron-donating, Lipophilic | Potent antimicrobial activity in certain derivatives | rjpbcs.com |

Role of the Isopropoxy Group in Bioactivity Modulation

The isopropoxy group (-OCH(CH₃)₂) is an alkoxy substituent with distinct electronic and steric characteristics that can modulate the biological activity of the parent molecule, this compound.

Steric and Lipophilic Properties: Compared to smaller alkoxy groups like methoxy (B1213986) (-OCH₃) or ethoxy (-OCH₂CH₃), the isopropoxy group is significantly bulkier due to the branched isopropyl moiety. This increased steric hindrance can influence the molecule's conformation and its ability to bind to specific biological targets. acs.org The isopropyl group also increases the lipophilicity of the molecule, which could potentially enhance its ability to cross biological membranes.

The modulation of bioactivity by the isopropoxy group can be multifaceted:

Altered Binding Affinity: The specific size, shape, and electronic nature of the isopropoxy group can either enhance or diminish the binding of the molecule to its target receptor or enzyme compared to derivatives with other substituents.

Modified Lipophilicity: The increased lipophilicity conferred by the isopropoxy group may lead to better cell penetration, resulting in enhanced in vitro activity. However, excessive lipophilicity can sometimes lead to non-specific binding or poor solubility. nih.gov

Metabolic Stability: The presence of the isopropoxy group may influence the metabolic stability of the compound. The branched structure might sterically hinder access by metabolic enzymes, potentially leading to a longer duration of action in an in vitro setting.

The properties of the isopropoxy group and their potential impact on the bioactivity of this compound are summarized in the table below.

| Feature of Isopropoxy Group | Description | Potential Impact on Bioactivity |

| Electronic Effect | Moderately electron-donating (resonance), weakly electron-withdrawing (inductive) | Modulates the electronic density of the pyrazine ring, potentially altering interactions with biological targets. |

| Steric Effect | Bulkier than methoxy or ethoxy groups | Influences molecular conformation and may provide selective binding to specific targets; can also cause steric hindrance. acs.org |

| Lipophilicity | Increases lipophilicity | May enhance cell membrane permeability and target engagement. |

| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor | Can form crucial hydrogen bonds within a receptor's binding site. |

Applications in Materials Science and Polymer Research

Utilization of Pyrazine (B50134) Derivatives in Conductive Polymers

Pyrazine derivatives are significant building blocks in the design of conductive polymers due to their distinct electronic properties and structural versatility. irjmets.com The pyrazine ring, a six-membered heterocycle with two nitrogen atoms in a para-configuration, is inherently electron-deficient. researchgate.net This characteristic facilitates the transport of electrons, making pyrazine-containing polymers suitable for applications in electronics.

Pyrazine units can be incorporated into polymers in two primary ways:

As part of the polymer backbone: When integrated into the main chain of a π-conjugated polymer, the pyrazine moiety can enhance electron mobility and improve the material's performance in electronic devices. researchgate.net

Given this context, 5-Isopropoxypyrazine-2-carboxylic acid could serve as a valuable monomer. Its pyrazine core provides the necessary electronic properties for conductivity, while the carboxylic acid and isopropoxy groups offer sites for polymerization and functionalization to control solubility and morphology.

Integration into Organic Semiconductors

The development of n-type organic semiconductors, which transport negative charge carriers (electrons), is crucial for the fabrication of complementary electronic circuits. Pyrazine derivatives have emerged as a promising class of materials for this purpose. researchgate.net

The introduction of the electron-withdrawing pyrazine ring into a conjugated molecular structure effectively lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A lower LUMO level is particularly advantageous for n-type materials as it facilitates electron injection from electrodes and enhances stability against oxidation in an ambient environment. researchgate.net

Research has demonstrated that fused-ring pyrazine derivatives can act as active components in organic field-effect transistors (OFETs), exhibiting significant electron mobilities. nih.govacs.org The performance of these devices is sensitive to the structure of the pyrazine core, with larger fused systems leading to lower LUMO levels, reduced reorganization energy, and ultimately, higher charge carrier mobilities. nih.govacs.org Furthermore, incorporating pyrazine moieties into semiconducting polymers has been shown to improve backbone planarity through noncovalent conformational locks, leading to enhanced charge transport and device stability. rsc.org Pyrazine derivatives like quinoxaline (B1680401) and pyridopyrazine are often used as electron-accepting units in donor-acceptor (D–A) type compounds for optoelectronic applications. mdpi.com

Therefore, this compound represents a potential building block for designing novel n-type organic semiconductors. The pyrazine ring provides the core electronic function, and the peripheral isopropoxy and carboxylic acid groups can be used to fine-tune molecular packing, solubility, and electronic properties.

Role of Carboxylic Acid Groups as Stabilizing and Capping Agents in Nanomaterials

The carboxylic acid group (–COOH) is widely employed as a highly effective stabilizing and capping agent in the synthesis of a diverse range of nanomaterials. cd-bioparticles.com During nanoparticle synthesis, particles have a natural tendency to agglomerate due to high surface energy and van der Waals forces. cd-bioparticles.com Capping agents are molecules that adsorb onto the nanoparticle surface, preventing this aggregation and controlling particle growth.

The functional mechanism involves the coordination of the carboxyl group with the surface of the nanoparticles. cd-bioparticles.com This interaction can occur through various binding modes, including electrostatic attraction, hydrogen bonding, or the formation of chemical bonds (e.g., ester linkages, bridging, or chelating). cd-bioparticles.com This surface functionalization provides several key benefits:

Colloidal Stability: The adsorbed carboxylate groups can impart a surface charge (typically negative), leading to electrostatic repulsion between particles and ensuring their stable dispersion in a solvent. nih.gov

Size and Shape Control: By passivating the surface, carboxylic acids can control the growth of nanocrystals, allowing for the synthesis of nanoparticles with a desired size and morphology. cd-bioparticles.com

Prevention of Oxidation: For metallic nanoparticles, the organic coating can act as a protective barrier against oxidation. cd-bioparticles.com

Carboxylic acids have been successfully used to stabilize various nanoparticles, including cobalt, rsc.orgrsc.org iron oxide, researchgate.net silver, nih.gov and cerium oxide. nih.gov The choice of carboxylic acid can influence the properties of the final nanocomposite. researchgate.net The carboxylic acid functionality of this compound makes it a suitable candidate for this role. It could be used to stabilize a variety of nanoparticles, where the pyrazine ring might also impart additional electronic or coordination properties to the nanoparticle surface.

Examples of Nanoparticles Stabilized by Carboxylic Acids

| Nanoparticle Material | Carboxylic Acid Examples | Primary Function of Carboxylic Acid | Reference |

|---|---|---|---|

| Cobalt (Co) | Valeric acid, Oleic acid | Stabilization, Biocompatibility | rsc.orgrsc.org |

| Iron Oxide (Fe₃O₄) | Mandelic acid, Salicylic acid | Stabilization, Prevention of Agglomeration | researchgate.net |

| Silver (Ag) | Adipic acid | Stabilization, Control of Morphology | nih.gov |

| Cerium Oxide (CeO₂) | Citric acid, Malic acid | Stabilization, Prevention of Agglomeration | nih.gov |

| Gold (Au) | Mercaptobenzoic acid | Stabilization, Influence on Redox Potential | acs.org |

Carboxylic Acid Catalysis in Polymer Synthesis

Carboxylic acids can act as effective organocatalysts in certain polymerization reactions, offering a metal-free alternative for polymer synthesis. Their catalytic activity is particularly notable in ring-opening polymerizations.

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for producing well-defined polypeptides. nih.gov Traditionally initiated by primary amines, this polymerization can suffer from side reactions that limit control over the polymer's molecular weight and structure. researchgate.net

Recent studies have demonstrated that carboxylic acids can act as highly efficient bifunctional catalysts for the ROP of NCAs. researchgate.netchemrxiv.org This catalysis significantly accelerates the reaction rate—in some cases by up to 50 times compared to uncatalyzed systems—while simultaneously providing excellent control over the polymerization. researchgate.netchemrxiv.org

The mechanism involves the carboxylic acid facilitating crucial proton transfer steps. researchgate.netchemrxiv.org It is believed to act as a proton shuttle, which lowers the energy barriers for both the ring-opening and decarboxylation steps of the chain propagation. chemrxiv.orgacs.org This bifunctional catalysis avoids charge separation and promotes a more controlled reaction, leading to the synthesis of polypeptides with:

Unprecedentedly high molecular weights (e.g., up to 586 kDa for polysarcosine). chemrxiv.orgchemrxiv.org

Exceptionally narrow molecular weight distributions (Đ < 1.05). researchgate.net

Robustness under mild, ambient conditions, removing the need for strictly anhydrous solvents or glove box operations. chemrxiv.org

The carboxylic acid group in this compound allows it to potentially function as such a catalyst. Its use could facilitate the controlled synthesis of novel polypeptide architectures, where the pyrazine moiety might be incorporated into the final polymer structure if the acid itself also acts as an initiator or chain transfer agent.

Effect of Carboxylic Acid Catalysis on Sarcosine-NCA Polymerization

| Parameter | Without Carboxylic Acid Catalyst | With Carboxylic Acid Catalyst | Reference |

|---|---|---|---|

| Polymerization Rate | Slow | Up to 50-fold acceleration | researchgate.netchemrxiv.org |

| Molecular Weight (MW) Control | Limited | Excellent, enabling ultra-high MW (up to 586 kDa) | chemrxiv.orgchemrxiv.org |

| Dispersity (Đ) | Broader | Exceptionally narrow (Đ < 1.05) | researchgate.netchemrxiv.org |

| Reaction Conditions | Often requires strictly anhydrous conditions | Can be performed under mild, ambient conditions | chemrxiv.org |

Future Directions and Emerging Research Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability (Green Chemistry)

The future synthesis of 5-Isopropoxypyrazine-2-carboxylic acid and its derivatives is expected to be heavily influenced by the principles of green chemistry. Traditional synthetic methods for pyrazine (B50134) derivatives can involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. Researchers are therefore likely to focus on developing more environmentally benign and efficient synthetic strategies.

One promising avenue is the exploration of one-pot synthesis methods. Such approaches, which combine multiple reaction steps into a single procedure without the isolation of intermediates, can significantly reduce solvent usage, reaction time, and energy consumption. For pyrazine derivatives, cost-effective and environmentally friendly methods are being investigated. tandfonline.com The development of catalytic systems, for instance, using transition metals or organocatalysts, could enable milder reaction conditions and higher yields.

Furthermore, the use of safer and more sustainable solvents and reagents will be a key focus. For example, replacing hazardous organic solvents with water or bio-based solvents is a central tenet of green chemistry. The development of solid-phase synthesis techniques could also facilitate easier purification and reduce the reliance on traditional chromatography, which often uses large volumes of solvents. capes.gov.br

Targeted Design of Highly Potent and Selective Derivatives for Specific Biological Targets

Building upon the known biological activities of the pyrazine core, a major future direction will be the rational design of this compound derivatives with high potency and selectivity for specific biological targets. The isopropoxy group at the 5-position offers a key point for modification to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for target binding and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By systematically modifying the substituents on the pyrazine ring and the carboxylic acid moiety, researchers can identify the structural features that are critical for a desired biological effect. nih.gov For instance, the conversion of the carboxylic acid to various amides or esters can significantly impact a compound's activity and selectivity. researchgate.net

The pyrazine scaffold is known to be a versatile platform for developing agents with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. ontosight.airjpbcs.com Future research will likely focus on designing derivatives of this compound that can selectively target key proteins or pathways implicated in these diseases. For example, derivatives could be designed to inhibit specific enzymes, such as kinases or proteases, or to modulate the function of receptors involved in cell signaling. nih.gov

Advanced Computational Modeling for Predictive Design and Mechanism Elucidation

Advanced computational modeling will play a pivotal role in accelerating the discovery and development of novel this compound derivatives. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into how these molecules interact with their biological targets. nih.gov

Molecular docking studies can be used to predict the binding modes of this compound derivatives within the active site of a target protein. scispace.com This information can guide the design of new analogs with improved binding affinity and selectivity. Computational approaches have already been used to study the binding interactions of pyrazine-based compounds with various protein targets, highlighting the importance of the pyrazine nitrogen atoms as hydrogen bond acceptors. acs.org

QSAR modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. Such computational studies can significantly reduce the time and cost associated with drug discovery. mdpi.com

Exploration of Undiscovered Biological Activities and Applications

While the pyrazine core is associated with a broad range of biological activities, the specific pharmacological profile of this compound remains largely unexplored. A significant future research direction will be the systematic screening of this compound and its derivatives to uncover novel biological activities and potential therapeutic applications.

The diverse pharmacological actions of pyrazine compounds, including anticancer, antibacterial, and antioxidant effects, suggest that this compound may possess a similarly broad spectrum of activity. nih.gov High-throughput screening (HTS) campaigns against a wide array of biological targets will be essential to identify new and unexpected activities.

Furthermore, the unique structural features of this compound may lead to novel mechanisms of action. For instance, the isopropoxy group could confer unique properties that allow the molecule to interact with targets that are not engaged by other pyrazine derivatives. The exploration of its potential in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases could open up new avenues for therapeutic intervention.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To efficiently explore the vast chemical space around the this compound scaffold, its integration with high-throughput screening (HTS) and combinatorial chemistry will be crucial. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity using HTS technologies. capes.gov.br

The development of robust and efficient synthetic routes amenable to combinatorial chemistry will be a key enabler. Solution-phase and solid-phase synthesis strategies can be adapted to generate diverse libraries of this compound derivatives with variations at multiple positions of the molecule.

These compound libraries can then be subjected to HTS assays to rapidly identify "hits" with desired biological activities. The integration of these technologies will not only accelerate the discovery of new lead compounds but also provide rich datasets for building predictive computational models, further refining the drug discovery process. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.